molecular formula C17H18N2O3 B4893138 1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B4893138
M. Wt: 298.34 g/mol
InChI Key: ZFVIXOSAHYQZMM-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a benzimidazole core, a methoxyphenoxyethyl side chain, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method includes the condensation of 2-(2-methoxyphenoxy)ethylamine with a suitable benzimidazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, bases, and catalysts to enhance the efficiency of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-13-7-3-4-8-14(13)19(17(18)20)11-12-22-16-10-6-5-9-15(16)21-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVIXOSAHYQZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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